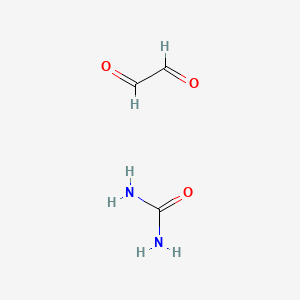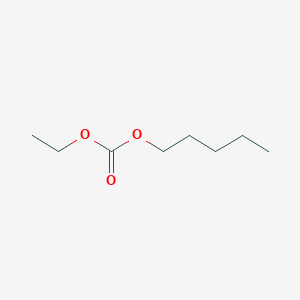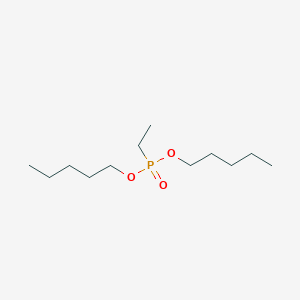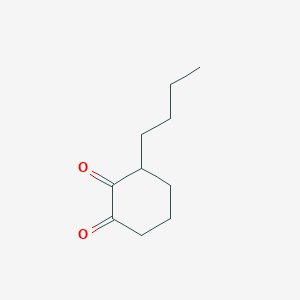
Oxaldehyde;urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyoxal is the smallest dialdehyde, with the chemical formula OCHCHO, and is typically supplied as a 40% aqueous solution . Urea, on the other hand, is a colorless, odorless solid with the formula CO(NH₂)₂ . The combination of these two compounds results in a versatile compound with various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxaldehyde;urea involves the condensation of glyoxal with urea. This reaction typically occurs in an aqueous medium, where glyoxal reacts with urea to form 4,5-dihydroxy-2-imidazolidinone . The reaction conditions usually involve moderate temperatures and the absence of strong acids or bases to prevent side reactions.
Industrial Production Methods
Industrial production of glyoxal involves the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst (Laporte process) or the liquid-phase oxidation of acetaldehyde with nitric acid . Urea is industrially produced from ammonia and carbon dioxide via the Haber-Bosch process . The combination of these two industrially produced chemicals results in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxaldehyde;urea undergoes various chemical reactions, including:
Condensation Reactions: Forms imidazolidinones when reacting with aldehydes.
Oxidation and Reduction: Glyoxal can be oxidized to glyoxylic acid or reduced to ethylene glycol.
Substitution Reactions: Urea can undergo substitution reactions with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid for the oxidation of acetaldehyde to glyoxal.
Reducing Agents: Hydrogen or metal hydrides for the reduction of glyoxal.
Condensation Agents: Aldehydes for the formation of imidazolidinones.
Major Products
Imidazolidinones: Formed from the condensation of glyoxal with urea.
Glyoxylic Acid: Formed from the oxidation of glyoxal.
Ethylene Glycol: Formed from the reduction of glyoxal.
Scientific Research Applications
Oxaldehyde;urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxaldehyde;urea involves its ability to form cross-links between molecules. Glyoxal reacts with amino groups in proteins, leading to the formation of stable cross-links. This property is utilized in polymer chemistry and textile treatments to enhance the durability and stability of materials . The molecular targets include amino groups in proteins, and the pathways involve the formation of imidazolidinone derivatives .
Comparison with Similar Compounds
Similar Compounds
Glyoxal: A dialdehyde used in similar applications but lacks the stability provided by urea.
Urea: A simple amide with various applications but does not form stable cross-links on its own.
Dimethylol Ethylene Urea: A derivative of glyoxal and urea used in textile treatments for wrinkle resistance.
Uniqueness
Oxaldehyde;urea is unique due to its ability to form stable cross-links, making it valuable in applications requiring enhanced material stability and durability. Its combination of glyoxal and urea properties allows it to be used in a wide range of fields, from industrial applications to scientific research .
Properties
CAS No. |
92908-38-8 |
|---|---|
Molecular Formula |
C3H6N2O3 |
Molecular Weight |
118.09 g/mol |
IUPAC Name |
oxaldehyde;urea |
InChI |
InChI=1S/C2H2O2.CH4N2O/c3-1-2-4;2-1(3)4/h1-2H;(H4,2,3,4) |
InChI Key |
ZQUAGYUZGXDEIA-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C=O.C(=O)(N)N |
Related CAS |
53037-34-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-](/img/structure/B14153621.png)
![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)




![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)

![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)


